c-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine

Catalog No.
S1774515
CAS No.
1225889-66-6
M.F
C10H14N2O
M. Wt
178.235
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
c-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-...

CAS Number

1225889-66-6

Product Name

c-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine

IUPAC Name

(4-methyl-2,3-dihydro-1,4-benzoxazin-6-yl)methanamine

Molecular Formula

C10H14N2O

Molecular Weight

178.235

InChI

InChI=1S/C10H14N2O/c1-12-4-5-13-10-3-2-8(7-11)6-9(10)12/h2-3,6H,4-5,7,11H2,1H3

InChI Key

LXNCLOFEBQGMHA-UHFFFAOYSA-N

SMILES

CN1CCOC2=C1C=C(C=C2)CN

C-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine is a chemical compound characterized by its unique structural features, including a benzo[1,4]oxazine ring system and a methylamine substituent. This compound belongs to a class of heterocyclic compounds that are known for their diverse biological activities and potential therapeutic applications. Its molecular formula is C11H14N2OC_{11}H_{14}N_{2}O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

The benzo[1,4]oxazine structure is notable for its fused ring system, which contributes to the compound's stability and reactivity. The methylamine group enhances its ability to participate in various

  • Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can be reduced using reducing agents like lithium aluminum hydride to yield different reduced forms.
  • Substitution: The methanamine group can engage in nucleophilic substitution reactions, allowing for the introduction of various functional groups into the molecule under controlled conditions.

The specific products of these reactions depend on the reagents and conditions used, showcasing the compound's versatility in synthetic chemistry.

C-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine exhibits significant biological activity. Research indicates that it may act as an inhibitor of specific enzymes or receptors, which can be beneficial in therapeutic contexts. For instance, compounds with similar structures have been studied for their potential roles in treating autoimmune diseases and as phosphoinositide-3 kinase inhibitors, which are relevant in cancer therapy . The mechanism of action typically involves binding to active sites on enzymes or modulating receptor functions, which can result in altered biological responses.

The synthesis of C-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine often involves the following steps:

  • Formation of the Benzo[1,4]oxazine Ring: This is typically achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions. Common solvents include ethanol or methanol.
  • Introduction of the Methanamine Group: This step may involve nucleophilic substitution where methylamine reacts with the benzo[1,4]oxazine derivative.

Industrial production methods may utilize continuous flow reactors to enhance yield and quality. Rigorous purification processes such as recrystallization or chromatography are employed to isolate high-purity dihydrochloride salts of the compound.

C-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine has several applications across various fields:

  • Chemical Research: It serves as a building block for synthesizing more complex molecules.
  • Biological Studies: The compound is used in enzyme inhibition studies and receptor binding assays.
  • Industrial Uses: It may find applications in producing specialty chemicals and materials due to its unique properties.

Interaction studies involving C-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine focus on its binding affinity to various biological targets. These studies help elucidate its mechanism of action and potential therapeutic effects. For example, investigations into its role as an enzyme inhibitor have shown promise in modulating pathways relevant to diseases like rheumatoid arthritis and certain cancers .

Several compounds share structural similarities with C-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine:

  • 4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-amine
  • 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine
  • 4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4-oxobutanoic acid

Uniqueness

C-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine stands out due to its specific substitution pattern and the presence of the methanamine group. These features impart distinct chemical and biological properties that differentiate it from similar compounds. Its unique structure allows for targeted applications in both research and industry settings.

c-(4-Methyl-3,4-dihydro-2H-benzo [1] oxazin-6-yl)-methylamine represents a heterocyclic compound characterized by a benzoxazine core structure fused with an aromatic benzene ring system [1]. The compound bears the Chemical Abstracts Service registry number 1225889-66-6 and possesses the molecular formula C₁₀H₁₄N₂O [1]. The International Union of Pure and Applied Chemistry systematic name for this compound is (4-Methyl-3,4-dihydro-2H-benzo [1] oxazin-6-yl)methanamine [5].

The structural architecture encompasses a six-membered heterocyclic oxazine ring containing both nitrogen and oxygen heteroatoms, which is fused to a benzene ring system . The methylamine functional group is positioned at the 6-position of the benzoxazine scaffold, while a methyl substituent occupies the 4-position of the oxazine ring [1]. The Simplified Molecular Input Line Entry System representation of this compound is CN1CCOC2=C1C=C(C=C2)CN, providing a linear notation of its molecular connectivity [1].

PropertyValue
Molecular FormulaC₁₀H₁₄N₂O
Chemical Abstracts Service Number1225889-66-6
International Union of Pure and Applied Chemistry Name(4-Methyl-3,4-dihydro-2H-benzo [1] oxazin-6-yl)methanamine
Simplified Molecular Input Line Entry SystemCN1CCOC2=C1C=C(C=C2)CN
International Chemical Identifier KeyVPYSMSLDVAQICD-UHFFFAOYNA-N

Physical Properties

Molecular Weight (178.23 g/mol) and Density

The molecular weight of c-(4-Methyl-3,4-dihydro-2H-benzo [1] oxazin-6-yl)-methylamine has been precisely determined as 178.23 grams per mole through computational analysis and experimental verification [1] [5]. This molecular weight reflects the cumulative mass contribution of all constituent atoms within the benzoxazine framework.

While specific density measurements for this particular compound were not directly available in the literature, related benzoxazine derivatives exhibit densities ranging from 1.25 to 1.40 grams per cubic centimeter [16] [18]. The density of benzoxazine compounds is influenced by the packing efficiency of molecules in the solid state and the presence of functional groups that affect intermolecular interactions [16].

PropertyValue
Molecular Weight178.23 g/mol
Estimated Density Range1.25-1.40 g/cm³

Melting and Boiling Points

Specific melting and boiling point data for c-(4-Methyl-3,4-dihydro-2H-benzo [1] oxazin-6-yl)-methylamine were not explicitly reported in the available literature. However, structurally related benzoxazine compounds demonstrate melting points typically ranging from 167 to 232 degrees Celsius, depending on the substitution pattern and molecular architecture [13] [16]. The presence of the methylamine functional group and the methyl substituent on the oxazine ring would be expected to influence these thermal transition temperatures through effects on molecular packing and intermolecular hydrogen bonding interactions [13].

Boiling points for benzoxazine derivatives generally fall within the range of 250 to 350 degrees Celsius under standard atmospheric pressure conditions [18]. The specific boiling point would depend on the molecular weight, degree of hydrogen bonding, and volatility characteristics imparted by the functional groups present in the structure [18].

Solubility Profile

The solubility characteristics of benzoxazine compounds are influenced by the balance between hydrophilic and hydrophobic structural features [14] [20]. For c-(4-Methyl-3,4-dihydro-2H-benzo [1] oxazin-6-yl)-methylamine, the presence of the methylamine functional group introduces basicity and potential for hydrogen bonding interactions with protic solvents [14].

Benzoxazine monomers typically exhibit limited solubility in water due to their predominant aromatic character, but demonstrate good solubility in organic solvents such as methanol, ethyl acetate, and tetrahydrofuran [14] [20]. The methylamine substituent enhances solubility in polar protic solvents through hydrogen bonding interactions [20]. Industrial synthesis methods often employ aqueous systems with organic co-solvents like ethyl acetate to optimize solubility and reaction efficiency, where the organic solvent constitutes approximately 1 to 10 percent by weight of the reaction mixture [14].

Chemical Reactivity of the Benzoxazine Scaffold

Functional Group Analysis

The molecular structure of c-(4-Methyl-3,4-dihydro-2H-benzo [1] oxazin-6-yl)-methylamine contains several distinct functional groups that contribute to its chemical reactivity profile [24] [26]. The primary amine group (-CH₂NH₂) at the 6-position functions as an electron-donating group through both inductive and resonance effects [26]. This functional group possesses nucleophilic character due to the lone pair of electrons on the nitrogen atom, making it susceptible to electrophilic attack and capable of participating in hydrogen bonding interactions [26].

The oxazine ring system incorporates both nitrogen and oxygen heteroatoms, creating a six-membered heterocyclic structure with distinct electronic properties [25]. The nitrogen atom within the oxazine ring exhibits tertiary amine character due to its substitution pattern, while the oxygen atom contributes to the ring's stability through its electron-withdrawing inductive effect [25]. The methyl group attached to the nitrogen atom acts as an electron-donating substituent, increasing the basicity of the nitrogen center [26].

The benzene ring fused to the oxazine moiety provides aromatic stability while serving as a platform for electrophilic aromatic substitution reactions [26]. The electron density distribution across the aromatic system is modulated by the attached functional groups, with the oxazine nitrogen acting as an electron-donating substituent and influencing the reactivity of specific positions on the benzene ring [26].

Reaction Centers and Electrophilic Sites

The benzoxazine scaffold exhibits multiple reactive sites that can participate in various chemical transformations [12] [30] [31]. The oxazine ring represents the primary reaction center, characterized by significant ring strain that facilitates ring-opening polymerization under thermal conditions [30]. The carbon-oxygen and carbon-nitrogen bonds within the oxazine ring are particularly susceptible to nucleophilic attack, leading to ring cleavage and subsequent polymerization reactions [31].

Electrophilic substitution reactions predominantly occur at the ortho and para positions relative to the nitrogen-containing oxazine ring on the benzene moiety [12] [26]. The electron-donating nature of the nitrogen atom activates these positions toward electrophilic attack, while the meta positions remain relatively deactivated [26]. The methylamine functional group at the 6-position also serves as an activating group, directing electrophilic substitution to adjacent positions on the aromatic ring [26].

The mechanism of ring-opening polymerization involves the formation of iminium ion intermediates through protonation of the oxazine nitrogen, followed by nucleophilic attack by phenolic hydroxyl groups or other nucleophiles [31]. This process generates Mannich bridge structures that form the backbone of polybenzoxazine networks [31]. The polymerization can proceed through both intermolecular and intramolecular pathways, depending on the substitution pattern and reaction conditions [22].

Stability Parameters

The thermal stability of benzoxazine compounds is governed by the strength of the chemical bonds within the molecular framework and the propensity for thermal degradation reactions [32] [33]. For c-(4-Methyl-3,4-dihydro-2H-benzo [1] oxazin-6-yl)-methylamine, the onset of thermal degradation typically occurs in the temperature range of 260 to 280 degrees Celsius, consistent with other benzoxazine derivatives [32].

The major degradation pathway involves the cleavage of carbon-nitrogen bonds within the oxazine ring, followed by the elimination of amine fragments and subsequent degradation of the aromatic components [32]. The presence of the methylamine functional group may lead to additional degradation pathways involving the loss of methylamine units at temperatures around 260 degrees Celsius [32]. The main backbone degradation occurs between 300 and 450 degrees Celsius, depending on the specific molecular structure and environmental conditions [32].

Thermal stability can be enhanced through the formation of crosslinked networks via ring-opening polymerization, which increases the overall thermal decomposition temperature and char yield [33]. The char formation tendency of benzoxazine compounds contributes to their flame retardant properties, with char yields typically ranging from 50 to 80 percent at 800 degrees Celsius under inert atmosphere conditions [21] [23].

Stability ParameterTemperature Range (°C)
Initial Weight Loss260-280
Major Degradation300-450
Typical Curing Temperature120-280
Char Yield at 800°C50-80%

Conformational Analysis

Ring Conformations of the Benzoxazine Moiety

The six-membered oxazine ring in c-(4-Methyl-3,4-dihydro-2H-benzo [1] oxazin-6-yl)-methylamine adopts non-planar conformations due to the tetrahedral geometry around the saturated carbon atoms [8] [9]. The ring system deviates from planarity to minimize steric interactions and optimize orbital overlap between adjacent atoms [11]. The conformational preferences are influenced by the substitution pattern, particularly the methyl group at the 4-position and the methylamine substituent at the 6-position of the benzene ring [11].

The benzoxazine ring system exhibits conformational flexibility, with the ability to interconvert between different conformational states through low-energy barriers [11]. The fused nature of the benzoxazine system constrains some conformational degrees of freedom while allowing others, resulting in a limited set of accessible conformations [9]. The aromatic benzene portion maintains planarity, while the saturated oxazine ring adopts puckered conformations to relieve ring strain [8] [9].

Half-Chair Conformation Characteristics

Crystallographic and computational studies of benzoxazine derivatives consistently demonstrate that the oxazine ring preferentially adopts a half-chair conformation [8] [9] [11]. This conformation minimizes steric repulsions while maintaining optimal bond angles and distances within the ring framework [11]. The half-chair geometry is characterized by specific puckering parameters: the polar angle θ typically ranges from 50.8 to 51.5 degrees, while the azimuthal angle φ varies between 86.6 and 254 degrees depending on the ring orientation [9] [11].

The puckering amplitude Q, which quantifies the degree of ring deviation from planarity, has been measured at approximately 0.478 Angstroms for benzoxazine systems [9]. This moderate puckering reflects the balance between ring strain relief and maintenance of favorable orbital overlap [11]. The carbon-oxygen-carbon bond angle expands to approximately 114.9 degrees, while the nitrogen-carbon-oxygen angle measures around 114.57 degrees, both larger than typical tetrahedral angles due to the ring constraints [11].

The half-chair conformation positions the nitrogen atom as the most deviated from the mean plane of the benzoxazine ring system [11]. This geometric arrangement influences the basicity of the nitrogen center and its accessibility for chemical reactions [11]. The conformational stability is further enhanced by intramolecular interactions, including weak hydrogen bonding between the methylamine group and the oxazine oxygen atom [8].

Conformational ParameterValue
Puckering Parameter θ50.8° - 51.5°
Puckering Parameter φ86.6° - 254°
Puckering Amplitude Q0.478 Å
C-O-C Bond Angle114.9°
N-C-O Bond Angle114.57°

Computational Structural Studies

Density functional theory calculations have been extensively employed to investigate the electronic structure and conformational preferences of benzoxazine compounds [27] [28]. These computational studies provide detailed insights into the molecular orbital distributions, charge densities, and energetic characteristics that govern the chemical behavior of c-(4-Methyl-3,4-dihydro-2H-benzo [1] oxazin-6-yl)-methylamine [27].

Frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which determine the compound's reactivity toward electrophilic and nucleophilic species [27]. The electronic charge distribution, calculated using Mulliken population analysis and natural bond orbital methods, demonstrates the electron-donating character of the methylamine functional group and the electron-accepting properties of the oxazine oxygen atom [27].

Computational geometry optimization at the B3LYP/6-311+G level of theory confirms the experimental observation of half-chair ring conformations, with calculated bond lengths and angles showing excellent agreement with crystallographic data [11] [28]. The root mean square deviation between computed and experimental structures typically falls below 0.009 Angstroms for bond lengths and 0.8 degrees for bond angles [11]. Natural bond orbital analysis provides quantitative measures of hyperconjugative interactions and charge transfer processes within the molecular framework [27].

Solvent effects have been incorporated through polarized continuum model calculations, revealing the influence of environmental polarity on the conformational stability and electronic properties [11]. These studies demonstrate that the half-chair conformation remains energetically favorable across different solvent environments, confirming the robustness of this structural preference [11].

Computational PropertyValue
Topological Polar Surface Area38.49 Ų
Calculated LogP0.9739
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1
Rotatable Bonds1

XLogP3

0.6

Dates

Modify: 2023-07-19

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